molecular formula C11H17N3O3 B177209 Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate CAS No. 152559-30-3

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Katalognummer: B177209
CAS-Nummer: 152559-30-3
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: DTLXVAXCKABFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a hydroxyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a strong acid or base to facilitate the ring closure.

    Introduction of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group in tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives. For example, the reduction of the pyrazole ring can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst

    Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH₄)

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of various substituted esters

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to purine bases, such as adenine and guanine, suggests that it may interact with nucleic acids or enzymes involved in DNA replication and repair.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. Additionally, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different functional groups.

    2H-Pyrazolo[3,4-b]pyridine: An isomer of 1H-pyrazolo[3,4-b]pyridine with distinct chemical properties.

    Pyrazolo[4,3-d]pyrimidine: A related compound with a pyrimidine ring fused to a pyrazole ring.

Uniqueness

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is unique due to the presence of the tert-butyl ester and hydroxyl group, which confer specific chemical reactivity and biological activity

Biologische Aktivität

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate (CAS No. 152559-30-3) is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 239.28 g/mol
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazolo[4,3-C]pyridines often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine have shown significant inhibitory activity against CDK2 and CDK9, with IC₅₀ values in the low micromolar range .

Biological Activities

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of pyrazolo[4,3-C]pyridine exhibit potent antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells. The mechanism involves cell cycle arrest and induction of apoptosis .
  • Anti-inflammatory Effects :
    • Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Neuroprotective Properties :
    • Emerging research suggests that certain pyrazolo[4,3-C]pyridine derivatives may offer neuroprotection by modulating neuroinflammatory pathways and promoting neuronal survival .

Case Study 1: Antitumor Efficacy

In a study published in MDPI, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antitumor activities. Among these, tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine exhibited notable inhibition of cell proliferation in human cancer cell lines with IC₅₀ values significantly lower than those of standard chemotherapeutics .

Case Study 2: CDK Inhibition

A comparative analysis highlighted the selectivity of certain pyrazolo[4,3-C]pyridine derivatives towards CDK2 over CDK9. One compound demonstrated a 265-fold selectivity for CDK2 with an IC₅₀ value of 0.36 µM, indicating its potential as a targeted therapeutic agent in cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine:

Activity TypeTarget/MechanismIC₅₀ Value (µM)Reference
AntitumorHeLa Cells0.45
AntitumorHCT116 Cells0.50
CDK2 InhibitionCyclin-dependent kinase0.36
Anti-inflammatoryCytokine inhibitionNot specified
NeuroprotectionNeuroinflammatory modulationNot specified

Eigenschaften

IUPAC Name

tert-butyl 3-oxo-2,4,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLXVAXCKABFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327649
Record name NSC674228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152559-30-3
Record name NSC674228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.